molecular formula C9H11IN2O B3103929 N-(2-Aminoethyl)-4-iodobenzamide CAS No. 145343-78-8

N-(2-Aminoethyl)-4-iodobenzamide

Cat. No. B3103929
CAS RN: 145343-78-8
M. Wt: 290.1 g/mol
InChI Key: VMUACFKIZPXVNX-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acetamide is an organic compound used as a building block in chemical synthesis . It’s a part of a larger class of compounds known as N-nitrosamines, which are organic compounds with the chemical structure R2N−N=O, where R is usually an alkyl group .


Synthesis Analysis

N-(2-Aminoethyl)acetamide may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .


Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)acetamide consists of a peptide backbone consisting of N-(2-aminoethyl)glycine units .


Chemical Reactions Analysis

N-(2-Aminoethyl)acetamide may undergo condensation reactions with different compounds containing carbonyl groups .


Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallised from dioxane/Et2O. It is soluble in H2O, Et2O and *C6H6 .

Scientific Research Applications

Radiopharmaceutical Development

N-(2-Aminoethyl)-4-iodobenzamide and its analogs have been explored as potential radiopharmaceuticals. Rafii et al. (1995) described the synthesis of [125I]N-(2-aminoethyl)-4-iodobenzamide, a selective monoamine oxidase B inhibitor, for exploring the monoamine oxidase B in the human brain using SPECT imaging (Rafii et al., 1995). Similarly, Moins et al. (2001) synthesized various [125I]radioiodobenzamides, including derivatives of N-(2-Aminoethyl)-4-iodobenzamide, to identify potential melanoma imaging agents (Moins et al., 2001).

Cancer Imaging and Diagnosis

These compounds have shown promise in cancer imaging, particularly in the detection of melanoma. Auzeloux et al. (1999) developed a technetium-99m labelled N-(diethylaminoethyl)benzamide derivative for malignant melanoma diagnosis by SPECT (Auzeloux et al., 1999). Michelot et al. (1993) reported a Phase II clinical trial evaluating 123I-BZA, a derivative of N-(2-Aminoethyl)-4-iodobenzamide, as an imaging agent for melanomas and metastases (Michelot et al., 1993).

Neurological Applications

Kung et al. (1990) conducted Phase I clinical studies of iodine-123-(123I)IBZM, a derivative of N-(2-Aminoethyl)-4-iodobenzamide, in humans for specific localization in the basal ganglia of the brain, demonstrating its potential for neurological studies (Kung et al., 1990).

Mechanism of Action

While the specific mechanism of action for N-(2-Aminoethyl)-4-iodobenzamide is not available, related compounds such as N-nitrosamines are known to be metabolically activated to form alkylating agents that modify bases in DNA, inducing mutations .

Safety and Hazards

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Research into similar compounds, such as chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone, is ongoing and shows promise for future applications .

properties

IUPAC Name

N-(2-aminoethyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUACFKIZPXVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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